2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique thiazolo-pyrimidine structure, which is known for its diverse pharmacological activities. The compound's molecular formula is with a molecular weight of approximately .
This compound is classified within the category of heterocyclic compounds and is primarily used for research purposes. It has been synthesized and characterized by various chemical suppliers for non-human research applications . The compound's CAS number is 1251620-20-8, which aids in its identification in chemical databases.
The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide typically involves several key steps:
The specific reaction conditions (temperature, solvent choice, and reaction time) can significantly influence the yield and purity of the product .
The molecular structure of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide reveals a complex arrangement that includes:
The compound's structural representation can be derived from its SMILES notation: O=C(Cn1c(=O)n(C2CC2)c(=O)c2c1csn2)Nc1ccc2c(c1)OCCO2 .
In terms of chemical reactivity, 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide can participate in various reactions typical for amides and heterocycles:
These reactions are essential for further functionalization or modification of the compound for enhanced biological activity .
The physical properties of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide include:
Chemical properties may include stability under standard laboratory conditions but require careful handling due to potential reactivity associated with the functional groups present .
This compound has promising applications in medicinal chemistry due to its unique structural features. Potential uses include:
Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4